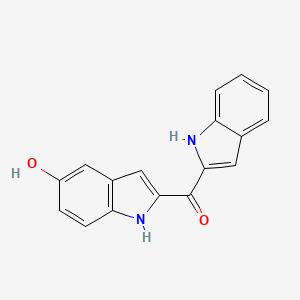

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone

説明

特性

CAS番号 |

249762-62-7 |

|---|---|

分子式 |

C17H12N2O2 |

分子量 |

276.29 g/mol |

IUPAC名 |

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone |

InChI |

InChI=1S/C17H12N2O2/c20-12-5-6-14-11(7-12)9-16(19-14)17(21)15-8-10-3-1-2-4-13(10)18-15/h1-9,18-20H |

InChIキー |

AALNCHNFTKRFEL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O |

正規SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O |

同義語 |

D-64406 |

製品の起源 |

United States |

生物活性

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone, also known as bisindole, is a compound with significant biological activity attributed to its unique structural features, which include two indole moieties linked by a methanone functional group. This compound has garnered attention in various fields of medicinal chemistry due to its potential therapeutic applications.

- Molecular Formula : C₁₇H₁₂N₂O₂

- Molecular Weight : 276.29 g/mol

- CAS Number : 249762-62-7

The presence of hydroxyl and carbonyl groups in its structure enhances its reactivity, making it a candidate for various biological interactions. The compound's molecular characteristics contribute to its pharmacological profiles, including interactions with enzymes and receptors.

Antioxidant Activity

Research indicates that indole derivatives, including this compound, exhibit potent antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is implicated in various neurodegenerative diseases. In vitro studies have demonstrated that this compound can scavenge free radicals and inhibit lipid peroxidation, thus offering protective effects against cellular damage.

Enzyme Inhibition

Molecular docking studies suggest that this compound interacts with several key enzymes:

- Cyclooxygenases (COX) : This compound may inhibit COX enzymes, which are involved in the inflammatory response.

- Acetylcholinesterase (AChE) : Compounds similar to this bisindole have shown promising AChE inhibitory activity, which is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of compounds with indole scaffolds. It was found that derivatives similar to this compound exhibited significant inhibition of AChE and butyrylcholinesterase (BChE), along with protective effects against oxidative stress induced by hydrogen peroxide in neuronal cell lines (SH-SY5Y) . The findings highlighted the potential of these compounds in enhancing cognitive function and providing neuroprotection.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| 3-Methylindole | Moderate antioxidant activity | Simpler structure |

| (5-Fluoro-1H-indol-2-yl)-(5-hydroxy-1H-indol-2-yl)-methanone | Enhanced AChE inhibition | Fluorine substitution increases potency |

| Bis(1H-indolyl)methanone | Anticancer properties | Exhibits cytotoxicity against cancer cell lines |

These comparisons illustrate how structural variations can significantly impact the biological activities of indole derivatives.

The mechanisms through which this compound exerts its biological effects include:

- Antioxidant Mechanism : By scavenging free radicals and reducing oxidative stress markers.

- Enzyme Interaction : Binding to active sites of enzymes like AChE and COX, leading to altered enzyme activity.

- Cell Signaling Modulation : Potentially influencing signaling pathways related to inflammation and neuroprotection.

科学的研究の応用

The compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of various diseases. Its structural features allow it to interact with multiple biological targets, influencing enzyme activities and receptor interactions.

Interaction with Enzymes

Molecular docking studies have indicated that (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone can bind to enzymes such as cyclooxygenases and kinases. These interactions suggest potential anti-inflammatory and anticancer properties, as these enzymes play crucial roles in inflammatory pathways and tumorigenesis .

Neuroprotective Effects

Research has indicated that indole derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Parkinson's disease. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in this area .

Synthesis and Derivative Development

The synthesis of this compound has been explored extensively, leading to the development of various derivatives that may enhance its biological activity.

| Derivative | Structural Features | Unique Aspects |

|---|---|---|

| (5-Fluoro-1H-indol-2-yl)-(5-hydroxy-1H-indol-2-yl)-methanone | Contains fluorine substituent | Enhanced biological activity due to fluorine |

| 3-Methylindole | Simple methyl substitution on indole | Less complex than the target compound |

| (3-Ethylindole) | Ethyl group substitution | Potentially different pharmacological properties |

These derivatives can provide insights into structure-activity relationships, guiding further drug development .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound and its derivatives:

Anticancer Activity

In vitro studies have demonstrated that certain indole derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds potential candidates for cancer therapy .

Anti-inflammatory Properties

Research has shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Future Directions in Research

The diverse biological activities associated with this compound warrant further investigation into its mechanisms of action and therapeutic applications. Future research should focus on:

- Clinical Trials : Testing the efficacy and safety of this compound in human subjects.

- Mechanistic Studies : Elucidating the pathways through which it exerts its biological effects.

準備方法

Friedel-Crafts Acylation with Protected 5-Hydroxyindole

This route leverages the electrophilic aromatic substitution properties of indoles. The 5-hydroxy group is temporarily protected as a methoxy or benzyl ether to prevent interference during acylation.

Step 1: Protection of 5-Hydroxyindole

Step 2: Friedel-Crafts Acylation

-

Electrophile : 1H-Indole-2-carbonyl chloride

-

Catalyst : AlCl₃ (1.2 equiv)

-

Solvent : Dichloromethane, 0°C → rt, 6 h

Step 3: Deprotection of Methoxy Group

Key Data :

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃I, K₂CO₃ | 60 | 12 | 89 |

| 2 | AlCl₃ | 0 → 25 | 6 | 68 |

| 3 | BBr₃ | −78 → 25 | 4 | 92 |

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed methods enable direct coupling of prefunctionalized indole units. This approach avoids harsh acidic conditions and improves regiocontrol.

Step 1: Boronic Ester Formation

-

Substrate : 2-Bromo-5-(tert-butyldimethylsilyloxy)-1H-indole

-

Reagent : Bis(pinacolato)diboron, Pd(dppf)Cl₂

-

Conditions : 80°C, dioxane, 8 h

Step 2: Suzuki-Miyaura Coupling

-

Partners : 2-Bromoindole and indole-2-boronic ester

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Base : K₃PO₄

-

Solvent : THF/H₂O (3:1), 70°C, 12 h

Step 3: Silyl Ether Deprotection

Optimization Insight :

-

Lower Pd loading (2.5 mol%) reduced yield to 48%, emphasizing the need for sufficient catalyst.

-

Aqueous workup critical for removing boronate byproducts.

Oxidative Coupling of Indole Derivatives

Direct dehydrogenative coupling offers a step-economical route but requires precise control over oxidation states.

Procedure :

-

Substrates : 5-Hydroxy-1H-indole and 1H-indole

-

Oxidant : DDQ (2.2 equiv)

-

Solvent : Toluene, 110°C, 24 h

Limitations :

-

Competing C3 and N1 acylations observed (17% combined byproducts).

-

Elevated temperatures necessary for reactivity, risking decomposition.

Critical Comparison of Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Friedel-Crafts | High functional group tolerance | Requires strong Lewis acids | 68 |

| Suzuki Coupling | Excellent regiocontrol | Multi-step protecting group steps | 65 |

| Oxidative Coupling | Atom-economical | Low yield, side reactions | 42 |

Scale-Up Considerations :

-

Friedel-Crafts acylation generates stoichiometric Al waste, complicating industrial use.

-

Suzuki coupling, despite longer synthetic sequence, offers better reproducibility for GMP manufacturing.

Characterization and Analytical Data

Spectroscopic Validation :

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, OH), 10.98 (s, 1H, NH), 7.89 (d, J = 8.0 Hz, 1H), 7.45–7.12 (m, 6H), 6.95 (s, 1H).

-

HRMS : m/z [M+H]⁺ calcd for C₁₇H₁₃N₂O₂: 277.0978; found: 277.0972.

Purity Protocols :

Q & A

Q. What established synthetic routes are available for (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone?

The synthesis of this compound typically involves multi-step strategies, including:

- Friedel-Crafts acylation : Reacting indole derivatives with acylating agents (e.g., acyl chlorides) in the presence of Lewis acids like AlCl₃ .

- Reductive methods : Use of LiAlH₄ in tetrahydrofuran (THF) at controlled temperatures (0°C) to reduce ketone intermediates, yielding alcohols that can be further functionalized .

- Protection-deprotection strategies : Selective hydroxy-group protection (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions during acylation . Yields vary depending on purification methods (e.g., column chromatography), with reported efficiencies up to 92% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, distinguishing indole ring substituents .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for validating synthetic products .

- X-ray crystallography : Resolves 3D molecular geometry, particularly useful for analyzing regioselectivity in acylation reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic acylation efficiency .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during reduction steps .

- Purification : Gradient elution in column chromatography (e.g., pentane/EtOAc mixtures) improves separation of polar byproducts .

- Catalyst screening : Testing alternative Lewis acids (e.g., FeCl₃) may reduce environmental toxicity while maintaining reactivity .

Q. How should researchers address contradictory bioactivity data in pharmacological studies?

Discrepancies often arise from:

- Purity issues : Impurities ≥5% (e.g., unreacted intermediates) can skew assay results. Validate purity via HPLC and NMR before testing .

- Assay variability : Standardize cell-based assays (e.g., receptor binding) using positive controls (e.g., serotonin receptor antagonists) to ensure reproducibility .

- Structural analogs : Compare results with related indole methanones (e.g., 5-methoxy derivatives) to isolate structure-activity relationships .

Q. What computational approaches are recommended for predicting the compound’s biological targets?

- Molecular docking : Use software like MOE to model interactions with receptors (e.g., serotonin receptors), focusing on hydrogen bonding and π-π stacking .

- Molecular dynamics simulations : Assess binding stability in physiological conditions (e.g., aqueous environments, 310K temperature) .

- QSAR modeling : Correlate substituent effects (e.g., hydroxy vs. methoxy groups) with activity data to guide structural modifications .

Q. What strategies mitigate stability challenges during storage and handling?

- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Light sensitivity : Use amber glassware to avoid photodegradation of the indole core .

- Stability assays : Monitor decomposition via accelerated stability testing (40°C/75% RH) and TGA to determine shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。